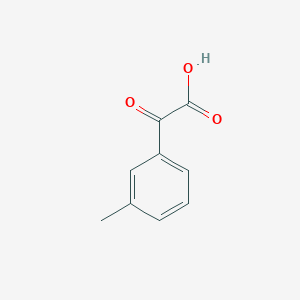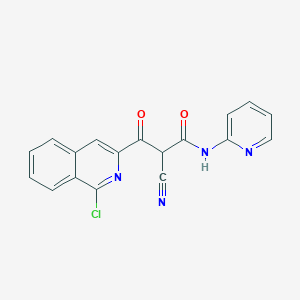![molecular formula C25H26N2O5 B2613100 4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 636991-88-3](/img/structure/B2613100.png)
4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” has a molecular formula of C25H26N2O5 . It is a benzofuran derivative, which are a class of compounds that are ubiquitous in nature .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .Physical And Chemical Properties Analysis
The average mass of this compound is 434.484 Da . Other physical and chemical properties were not found in the available resources.科学的研究の応用
Synthetic Pathways and Derivatives Generation
A cornerstone of research involving 4-(1-Benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in the exploration of its synthetic pathways to generate structurally diverse libraries of compounds. These pathways utilize alkylation and ring closure reactions, highlighting the compound's versatility as a precursor for the synthesis of dithiocarbamates, thioethers, and a range of NH-azole derivatives including pyrazolines and pyrimidobenzimidazoles (Roman, 2013). The focus on such synthetic versatility underpins the compound's potential in creating novel materials with varied biological and chemical properties.
Antimicrobial Activity
Further extending its range of applications, derivatives of this compound have been synthesized and evaluated for antimicrobial properties. Novel substituted pyrrole derivatives, for instance, have been shown to exhibit significant in vitro antibacterial activity, indicating the compound's utility in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017). Such research endeavors underscore the potential of these compounds in addressing the growing concern of antimicrobial resistance.
Green Chemistry Applications
The compound's relevance is also noted in green chemistry, where efficient, metal-free synthesis methods have been developed for polysubstituted pyrrole derivatives. These methods utilize surfactants in aqueous mediums, underlining the environmental benefits of such approaches by avoiding heavy metal catalysts and utilizing water as a solvent (Kumar, Rāmānand, & Tadigoppula, 2017). The advancements in synthesis methodologies reflect the ongoing efforts to make chemical processes more sustainable and environmentally friendly.
Conducting Polymer Synthesis
Explorations into conducting polymers have also benefited from derivatives of this compound, where they serve as monomers for the synthesis of electrically conducting forms. These forms show promise in various applications, including organic electronics and sensor technologies (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996). The research into conducting polymers emphasizes the compound's role in advancing materials science, particularly in the development of novel electronic materials.
Antioxidant Properties
A new class of functionalized scaffolds derived from the compound has shown significant antimicrobial and antioxidant activities. This indicates its utility in pharmaceutical applications, where such properties are crucial for the development of new therapeutic agents (Rangaswamy, Kumar, Harini, & Naik, 2017). The exploration of antioxidant properties further expands the compound's applicability into health and medicine, offering potential pathways for the development of treatments against oxidative stress-related conditions.
特性
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-26(2)13-8-14-27-22(17-10-5-7-12-19(17)31-3)21(24(29)25(27)30)23(28)20-15-16-9-4-6-11-18(16)32-20/h4-7,9-12,15,22,29H,8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPNLMKNJBCRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

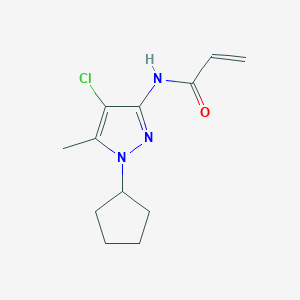
![3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide](/img/structure/B2613019.png)
![3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2613020.png)
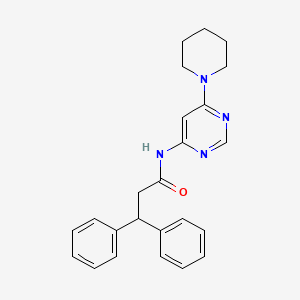
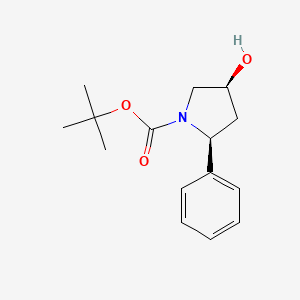
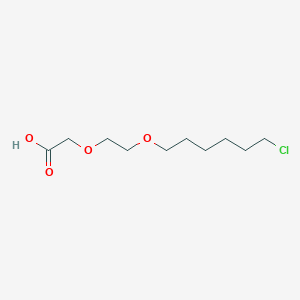

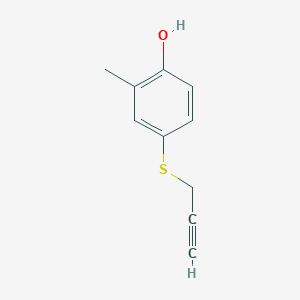
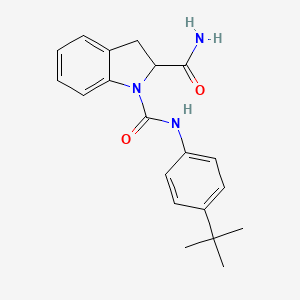
![Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2613031.png)
![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B2613035.png)
